

# Vilsmeier-Haack Formylation of Triphenylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Tris(4-formylphenyl)amine*

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This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of triphenylamine, a critical reaction for the synthesis of formyl-substituted triphenylamine derivatives. These products are valuable building blocks in materials science and drug development. This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations of the core processes.

## Core Concepts: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.<sup>[1][2][3]</sup> The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl<sub>3</sub>).<sup>[1][2][3]</sup> The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with an activated aromatic ring, like that of triphenylamine, through an electrophilic aromatic substitution.<sup>[1][2][3]</sup> Subsequent hydrolysis of the intermediate iminium species yields the corresponding aryl aldehyde.<sup>[2]</sup>

Triphenylamine is a suitable substrate for the Vilsmeier-Haack reaction due to the electron-donating nature of the nitrogen atom, which activates the phenyl rings towards electrophilic attack. The formylation reaction predominantly occurs at the para position of the phenyl rings due to steric hindrance at the ortho positions.

## Reaction Mechanism

The Vilsmeier-Haack formylation of triphenylamine proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the triphenylamine nucleus.

### Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of  $\text{POCl}_3$ . This is followed by the elimination of a phosphate derivative and a chloride ion to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.

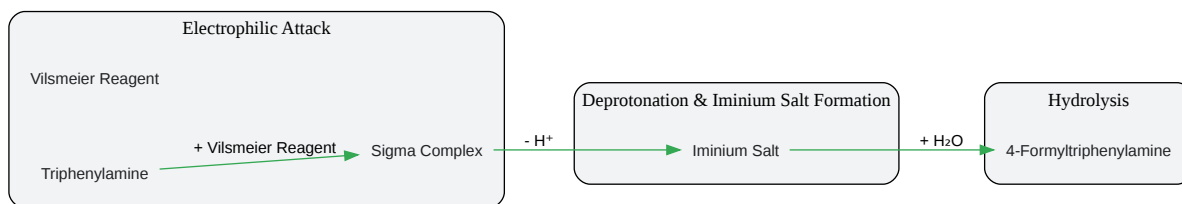


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Caption: Formation of the Vilsmeier Reagent from DMF and  $\text{POCl}_3$ .

### Electrophilic Aromatic Substitution of Triphenylamine

The electron-rich para position of one of the phenyl rings of triphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding an iminium salt intermediate. Finally, aqueous workup hydrolyzes the iminium salt to afford the formylated triphenylamine. The reaction can proceed further to yield di- and tri-formylated products.



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Caption: Mechanism of Vilsmeier-Haack Formylation of Triphenylamine.

## Quantitative Data

The degree of formylation of triphenylamine can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. The following tables summarize the results from studies on the synthesis of di- and tri-formylated triphenylamine.

Table 1: Vilsmeier-Haack Diformylation of Triphenylamine[4]

Entry	POCl <sub>3</sub> (equiv)	DMF (equiv)	Temperature (°C)	Time (h)	Yield of 4,4'- Diformylt riphenyla mine (%)	Yield of Tris(4- formylph enyl)amin e (%)
1	10	9	95	4	1	0
2	15	14	95	4	33	5
3	20	18	95	4	68	8
4	25	23	95	4	81	10

Table 2: Vilsmeier-Haack Triformylation of 4,4'-Diformyltriphenylamine[4]

Entry	POCl <sub>3</sub> (equiv)	DMF (equiv)	Temperature (°C)	Time (h)	Yield of Tris(4- formylphen- yl)amine (%)
1	100	92	95	1.5	33
2	100	92	105	1.5	40
3	100	92	115	1.5	45
4	125	115	115	1.5	58

## Experimental Protocols

Detailed experimental protocols for the synthesis of mono-, di-, and **tris(4-formylphenyl)amine** are provided below.

### Synthesis of 4-Formyltriphenylamine

A reproducible procedure for the mono-formylation of triphenylamine has been developed to yield 4-formyltriphenylamine in good yields.[\[5\]](#)

### Synthesis of 4,4'-Diformyltriphenylamine[\[6\]](#)

To a solution of triphenylamine (12.3 g, 0.05 mol) in anhydrous N,N-dimethylformamide (38.0 mL, 0.5 mol) under an ice bath, phosphorus oxychloride (56.0 mL, 0.53 mol) is added slowly dropwise. The reaction mixture is then heated to 95 °C and stirred for 5 hours. After completion, the solution is poured into water and neutralized to pH 8 with a 20% NaOH solution. The product is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with water, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent to afford 4,4'-diformyltriphenylamine as a yellow solid (11.45 g, 76% yield).

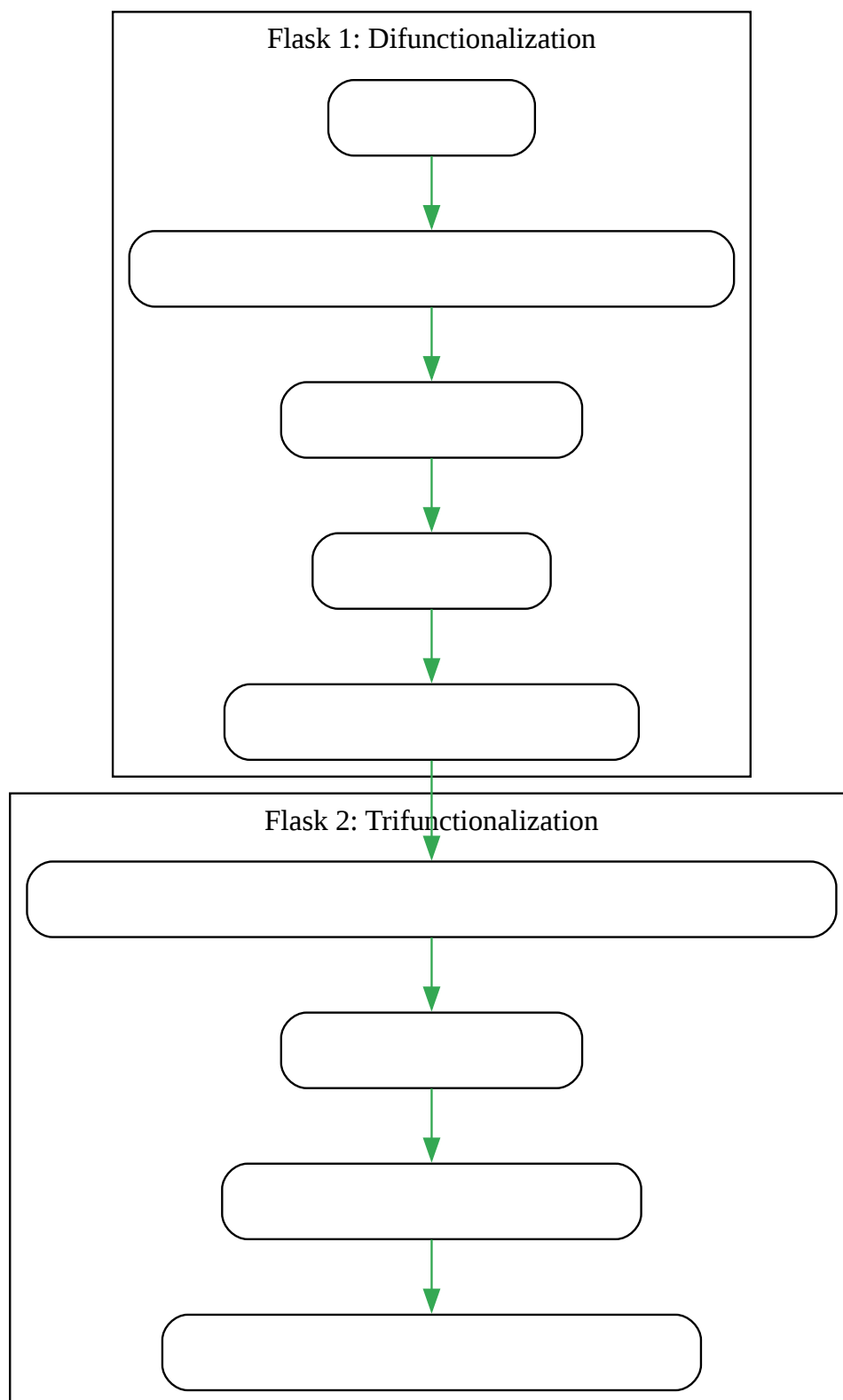
Characterization Data for 4,4'-Diformyltriphenylamine:

- Melting Point: 142-146 °C[\[6\]](#)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ,  $\delta$  ppm): 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H)[7]
- $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ,  $\delta$  ppm): 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62[7]
- IR (KBr,  $\text{cm}^{-1}$ ): 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758[7]
- EI-MS ( $m/z$ ): 302.1131  $[\text{M}+\text{H}]^+$  (calculated for  $\text{C}_{20}\text{H}_{15}\text{NO}_2$ : 301.1121)[7]

## Two-Flask Synthesis of Tris(4-formylphenyl)amine[4]

Direct threefold Vilsmeier-Haack formylation of triphenylamine results in low yields due to the deactivation of the aromatic system by the formyl groups.[4] A more efficient two-flask synthesis has been developed.[4]



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Caption: Experimental workflow for the two-flask synthesis of **tris(4-formylphenyl)amine**.

This two-flask procedure, involving the isolation and subsequent formylation of the di-substituted intermediate, provides a significantly higher overall yield of **tris(4-formylphenyl)amine** compared to the direct one-pot method.<sup>[4]</sup>

## Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the formylation of triphenylamine. By carefully controlling the reaction conditions and stoichiometry, mono-, di-, and tri-formylated products can be synthesized. The two-flask approach for the synthesis of **tris(4-formylphenyl)amine** offers a practical and efficient route to this valuable building block. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

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